4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:
Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.
Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.
Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Nitration: Nitric acid and sulfuric acid.
Hydrazinolysis: Hydrazine hydrate.
Sulfonation: Methanesulfonyl chloride.
Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C12H16N4O6S |
---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
YWSCLABMYGIFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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